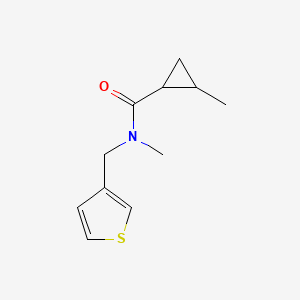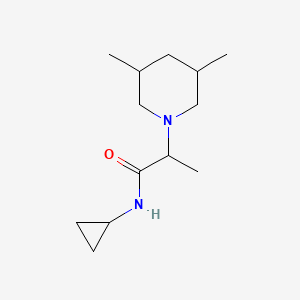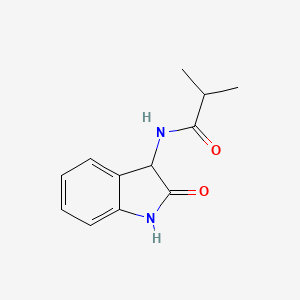![molecular formula C14H15NO2 B7516066 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one](/img/structure/B7516066.png)
1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one, also known as MMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MMMP is a pyridone derivative that has been synthesized through different methods and has shown promising results in scientific research.
Wirkmechanismus
1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one exerts its biological activities through different mechanisms of action. It has been reported to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of protein kinase C. 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one has also been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one has shown potential as an antioxidant by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one has also been reported to reduce inflammation and oxidative stress in animal models of inflammatory diseases. Furthermore, 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one has been reported to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one has several advantages for laboratory experiments, including its high purity and stability. It can be easily synthesized through different methods and is readily available for research purposes. However, one limitation of 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one is its low solubility in water, which can affect its bioavailability and limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one. One potential direction is the development of 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one analogs with improved pharmacological properties. Another direction is the investigation of the potential of 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one as a therapeutic agent for various diseases, including cancer, diabetes, and Alzheimer's disease. Furthermore, the elucidation of the molecular mechanisms underlying the biological activities of 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one can provide insight into the development of novel therapeutic strategies.
Synthesemethoden
1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one can be synthesized through various methods, including the reaction of 2-chloronicotinic acid with 2-methoxy-5-methylbenzyl alcohol in the presence of a base. Another method involves the reaction of 2-chloronicotinic acid with 2-methoxy-5-methylbenzylamine in the presence of a reducing agent. These methods have been reported to yield 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one in good yields and high purity.
Wissenschaftliche Forschungsanwendungen
1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one has been extensively studied in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit potential antitumor, anti-inflammatory, and antioxidant activities. 1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one has also shown potential as an inhibitor of protein kinase C, which is a target for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[(2-methoxy-5-methylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-11-6-7-13(17-2)12(9-11)10-15-8-4-3-5-14(15)16/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFVLBQSADRCAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methoxy-5-methylphenyl)methyl]pyridin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)

![2-(3-Methylphenyl)-5-[1-(4-methylpiperidin-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B7516041.png)
![cyclopropyl-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7516046.png)
![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)
![2-[(4-Methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516057.png)
![1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B7516062.png)


